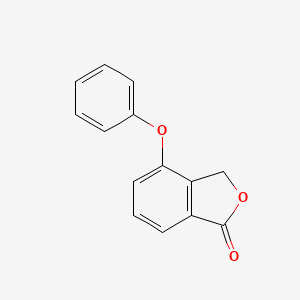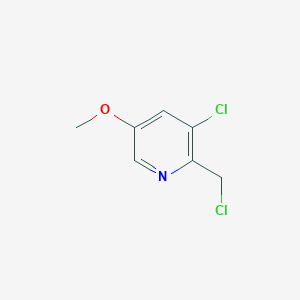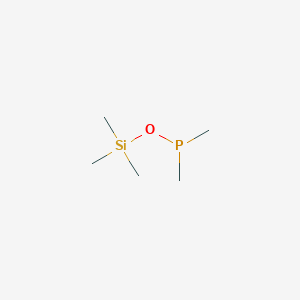
4-Phenoxyisobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenoxyisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones It is characterized by the presence of a phenoxy group attached to the isobenzofuranone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxyisobenzofuran-1(3H)-one typically involves the reaction of phthalic anhydride with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in the formation of various substituted isobenzofuranones.
Aplicaciones Científicas De Investigación
4-Phenoxyisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Phenoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The phenoxy group can participate in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenoxyphthalic anhydride
- 4-Phenoxybenzoic acid
- 4-Phenoxybenzaldehyde
Comparison
Compared to these similar compounds, 4-Phenoxyisobenzofuran-1(3H)-one is unique due to its isobenzofuranone core structure. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H10O3 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
4-phenoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H10O3/c15-14-11-7-4-8-13(12(11)9-16-14)17-10-5-2-1-3-6-10/h1-8H,9H2 |
Clave InChI |
BWZFLAUDFHHCEQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC=C2OC3=CC=CC=C3)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)


![3-Iodo-8-phenylimidazo[1,2-a]pyridine](/img/structure/B13671744.png)
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13671754.png)
